4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate
Description
Introduction and Background
Chemical Identity and Nomenclature
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate (CAS 72928-02-0) belongs to the diaryl ester family, with the IUPAC name trans-4-(4-propylcyclohexyl)benzoic acid 4-propylphenyl ester . Its molecular formula, C₂₅H₃₂O₂, reflects a structure comprising:
- A benzoate core esterified to a 4-propylphenyl group
- A trans-4-propylcyclohexyl substituent at the para position
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.52 g/mol |
| Density | 1.019 g/cm³ |
| Boiling Point | Not experimentally determined |
| LogP (Partition Coefficient) | 8.06 (predicted) |
| Storage Conditions | Sealed, dry, room temperature |
Synonymous designations include Licristal S 1222 and Merck 1222, reflecting its commercial applications in liquid crystal formulations. The trans stereochemistry of both cyclohexyl groups is critical, as it minimizes steric hindrance and optimizes molecular packing in mesophases.
Historical Context and Discovery
The compound was first synthesized in 1983 under patent EP0087102A1, which detailed its utility in liquid crystal displays. Developed during the transition from dynamic scattering to TN display technologies, its synthesis involved:
- Esterification : Reacting trans-4-propylcyclohexanol with 4-propylphenol derivatives in benzene/pyridine mixtures
- Purification : Recrystallization from acetone or hexane
- Characterization : Infrared spectroscopy (ester C=O stretch at 1740–1755 cm⁻¹) and mass spectrometry (molecular ion peak at m/z 440–446)
Early studies highlighted its phase transition temperatures exceeding 120°C, making it suitable for high-temperature applications. By the 1990s, it became a standard component in multicomponent liquid crystal mixtures for automotive instrument panels, where operational ranges of -30°C to +80°C were essential.
Classification within Organic Chemistry
As a diaryl ester , the compound exhibits:
- Hydrophobicity : LogP = 8.06, driven by dual propyl chains and aromatic systems
- Conformational rigidity : The trans-cyclohexyl groups enforce a linear molecular geometry, with X-ray studies showing:
- Electronic properties : The ester carbonyl (δ = 170 ppm in ¹³C NMR) participates in π-conjugation with adjacent aryl groups, polarizing the molecule for dielectric applications
Its classification as a nematic liquid crystal arises from:
Significance in Liquid Crystal Research
Table 2: Phase Behavior in Binary Mixtures
| Component | Transition Temperature (°C) |
|---|---|
| Pure compound | 120 → 327 (Nematic → Isotropic) |
| With 4'-cyanobiphenyl derivatives | -30 → +85 (TN operation range) |
| In polymer-dispersed systems (2020s) | Retention of nematic order above 150°C |
Key contributions include:
- High Δε (dielectric anisotropy) : 12.3 at 1 kHz, enabling low-voltage driving in displays
- Response time optimization : τ < 0.5 sec at -30°C in 20% w/w mixtures
- Thermal stability : Decomposition onset at 283°C, critical for industrial processing
Recent advances (2020–2025) exploit its rigid core in:
- Photoswitchable materials : Covalent attachment to azobenzene derivatives
- Colloidal suspensions : Stabilization of quantum dot dispersions for electroluminescent displays
Properties
IUPAC Name |
(4-propylphenyl) 4-(4-propylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h9-10,13-19,21H,3-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAPGSSMRUFIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40888208 | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72928-02-0 | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate, a compound with the chemical formula C25H32O2 and CAS number 72928-02-0, has garnered interest in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a propylphenyl group and a propylcyclohexyl moiety attached to a benzoate. Its molecular weight is approximately 364.52 g/mol, which influences its solubility and interaction with biological systems.
Anticancer Activity
Research on related compounds indicates that benzoate derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain benzoates can induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/AKT signaling pathway .
Antimicrobial Properties
Some studies suggest that compounds similar to this compound may possess antimicrobial activities. These compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .
Case Studies
- Zebrafish Model : A study utilizing zebrafish as a model organism for chemical screening found that certain benzoate derivatives could affect developmental processes and behavior, indicating potential neurotoxic effects . This provides a framework for investigating the neurodevelopmental impact of this compound.
- In Vitro Studies : In vitro assays involving similar compounds have demonstrated their ability to inhibit cancer cell growth. For example, compounds with structural similarities showed efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a chemical compound with the molecular formula and a molecular weight of 364.52 g/mol. It is an ester derived from benzoic acid, specifically through the esterification of 4-propylphenol with trans-4-(4-propylcyclohexyl)benzoic acid. This compound is primarily used in liquid crystal technology and materials science, especially in liquid crystal displays and other optoelectronic devices.
Scientific Uses
This compound is mainly utilized in liquid crystal applications. Its properties are crucial for display technologies like LCD screens and other devices that require controlled optical properties.
Liquid Crystal Applications
- Liquid Crystal Displays (LCDs) The compound is integral in the development of LCDs due to its liquid crystal properties.
- Optoelectronic Devices It is also used in various optoelectronic devices.
Biological Activities
- Anticancer Activity Research on related benzoate derivatives suggests potential anticancer properties. These compounds can induce apoptosis in cancer cells by activating caspases and modulating the PI3K/AKT signaling pathway.
- Antimicrobial Properties Compounds similar to this compound may have antimicrobial activities, disrupting bacterial cell membranes or inhibiting essential enzymes, leading to bacterial cell death.
Zebrafish Model
Studies using zebrafish have shown that certain benzoate derivatives can affect developmental processes and behavior, suggesting potential neurotoxic effects. This model can be used to investigate the neurodevelopmental impact of this compound.
In Vitro Studies
In vitro assays involving similar compounds have demonstrated the ability to inhibit cancer cell growth. Compounds with structural similarities have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate, differing primarily in alkyl chain length and substituent positions. These variations significantly influence their physicochemical properties, phase behavior, and applications.
Structural and Molecular Comparison
Phase Behavior and Mesomorphic Properties
- Symmetry vs. Asymmetry : Symmetric compounds like 72928-02-0 exhibit broader nematic phases compared to asymmetric analogs (e.g., 96155-68-9) due to balanced molecular packing .
- Alkyl Chain Length : Longer alkyl chains (e.g., pentyl in 81929-40-0) increase melting points and thermal stability but may reduce solubility in common solvents .
- Cis/Trans Isomerism : The trans configuration in all listed compounds minimizes steric clashes, ensuring optimal molecular alignment in liquid crystalline phases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate with high purity?
- Methodological Answer : Synthesis typically involves esterification between 4-propylphenol and trans-4-(4-propylcyclohexyl)benzoic acid under catalytic conditions (e.g., DCC/DMAP or H₂SO₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) is critical to achieve ≥98% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm isomerism and functional groups?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the trans-configuration of the cyclohexyl group and ester linkage. FTIR can validate the C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches. X-ray crystallography is ideal for resolving stereochemical ambiguity, though it requires high-quality single crystals grown via slow evaporation in non-polar solvents .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Avoid prolonged exposure to light due to potential photolytic cleavage of the ester bond .
Advanced Research Questions
Q. How can molecular dynamics simulations be applied to predict the mesomorphic behavior of this compound in liquid crystal systems?
- Methodological Answer : Use software like GROMACS or Materials Studio to model intermolecular interactions (e.g., dipole-dipole, π-π stacking). Parameterize force fields using DFT-calculated partial charges. Simulate phase transitions by varying temperature and pressure, and validate results against experimental DSC data (heating/cooling rates: 5°C/min) .
Q. What experimental strategies resolve contradictions in reported phase transition temperatures for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from impurities, isomer ratios, or measurement protocols. Perform:
- Chiral HPLC to quantify trans/cis isomer ratios .
- Repeat DSC analyses with standardized protocols (e.g., ISO 11357-1) .
- Cross-validate with polarized optical microscopy (POM) to correlate thermal events with texture changes .
Q. How does the alkyl chain length (propyl vs. pentyl) in the cyclohexyl moiety affect the compound’s dielectric anisotropy in electro-optical applications?
- Methodological Answer : Synthesize analogs with varying alkyl chains and measure dielectric constants using impedance spectroscopy (frequency range: 1 Hz–1 MHz). Correlate chain length with anisotropy (Δε) via molecular polarizability calculations (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Compare experimental results with computational predictions to identify structure-property trends .
Q. What advanced techniques are suitable for studying the compound’s environmental degradation pathways?
- Methodological Answer : Perform photodegradation studies under UV-C light (254 nm) with LC-MS/MS to identify breakdown products. Use ¹⁴C-labeled analogs to track mineralization rates in soil/water matrices. Apply QSAR models to predict ecotoxicity endpoints (e.g., EC50 for Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
